4-Fluoro-5-iodo-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H2FIN2 |
|---|---|
Molecular Weight |
211.96 g/mol |
IUPAC Name |
4-fluoro-5-iodo-1H-pyrazole |
InChI |
InChI=1S/C3H2FIN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7) |
InChI Key |
XPNAEMIKNVCSTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1F)I |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Fluoro 5 Iodo 1h Pyrazole
Retrosynthetic Analysis of the 4-Fluoro-5-iodo-1H-pyrazole Scaffold
A retrosynthetic approach to this compound reveals several potential pathways for its construction. The primary disconnection of the pyrazole (B372694) ring itself points towards two main synthetic strategies: the condensation of a hydrazine (B178648) derivative with a suitably functionalized three-carbon component, or a [3+2] cycloaddition reaction.
Precursor Chemistry and Starting Material Considerations for Pyrazole Ring Formation
The formation of the pyrazole core is the foundational step in the synthesis of this compound. The choice of starting materials is dictated by the chosen synthetic route, with two primary methods being the most prevalent in pyrazole synthesis.
Cyclization of Hydrazine Derivatives with Appropriate Dicarbonyl or Enone Systems
The Knorr pyrazole synthesis and related condensations represent a classic and widely used method for constructing the pyrazole ring. This approach involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. The versatility of this method allows for the introduction of various substituents on the pyrazole ring by modifying the precursors.
For the synthesis of a 4-fluoro pyrazole derivative, a potential precursor would be a 2-fluoro-1,3-dicarbonyl compound. The reaction with hydrazine would then lead to the formation of the 4-fluoropyrazole ring. The regioselectivity of the initial nucleophilic attack of the hydrazine on the dicarbonyl compound can sometimes lead to a mixture of regioisomers, a factor that must be considered in the synthetic planning.
| Precursor Type | Reactant | Product | Reference |
| 1,3-Dicarbonyl Compound | Hydrazine | Pyrazole | researchgate.net |
| α,β-Unsaturated Carbonyl | Hydrazine | Pyrazole | olemiss.edu |
[3+2] Cycloaddition Reactions in Pyrazole Synthesis
[3+2] cycloaddition reactions offer another powerful and often highly regioselective route to pyrazoles. This method typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, such as an alkyne or an alkene. The substituents on both the dipole and the dipolarophile determine the final substitution pattern of the pyrazole ring.
To construct a this compound via this route, one could envision the reaction of a fluorinated dipolarophile with an iodinated 1,3-dipole, or vice versa. The challenge lies in the synthesis of these appropriately functionalized precursors. However, the high degree of control over regiochemistry often makes this an attractive strategy for the synthesis of complex pyrazoles.
| Dipole | Dipolarophile | Product | Reference |
| Diazo Compound | Alkyne/Alkene | Pyrazole | nih.gov |
| Nitrile Imine | Alkyne/Alkene | Pyrazole | mdpi.com |
Regioselective Functionalization Approaches for Fluorination and Iodination
The introduction of fluorine and iodine onto the pyrazole ring at specific positions is a critical aspect of the synthesis of this compound. This can be achieved through direct halogenation of the pyrazole core or by carrying the halogens through the synthesis from the start.
Direct Halogenation Methods at Specific Pyrazole Positions (C-4 and C-5)
The direct and regioselective halogenation of the pyrazole ring is a common strategy for introducing functionality. The electronic nature of the pyrazole ring, being electron-rich, makes it susceptible to electrophilic substitution.
Fluorination: The direct fluorination of pyrazoles can be achieved using electrophilic fluorinating agents such as Selectfluor® (F-TEDA-BF4). These reactions often show a preference for substitution at the C-4 position, which is electronically favored for electrophilic attack. thieme-connect.denih.gov
Iodination: The regioselectivity of pyrazole iodination can be controlled by the choice of reagents and reaction conditions.
C-4 Iodination: Treatment of a pyrazole with iodine in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) typically leads to iodination at the C-4 position. researchgate.netnih.gov Another method involves using potassium iodate (B108269) (KIO3) as the iodinating agent under acidic conditions. nih.gov
C-5 Iodination: Iodination at the C-5 position can be achieved by first deprotonating the pyrazole at this position using a strong base, such as n-butyllithium (n-BuLi), to form a lithium pyrazolide intermediate. This intermediate is then quenched with an iodine source, like molecular iodine (I₂), to afford the 5-iodopyrazole. nih.govrsc.org
| Halogenation | Position | Reagents | Reference |
| Fluorination | C-4 | Selectfluor® | thieme-connect.de |
| Iodination | C-4 | I₂ / CAN | nih.gov |
| Iodination | C-5 | 1. n-BuLi 2. I₂ | rsc.org |
Sequential Introduction of Fluorine and Iodine via Pre-functionalized Intermediates
A plausible and strategic approach to the synthesis of this compound involves a sequential halogenation strategy. This would begin with the formation of a 4-fluoro-1H-pyrazole intermediate, followed by the regioselective introduction of iodine at the C-5 position.
The synthesis could commence with the formation of the 4-fluoropyrazole ring, for instance, by the cyclization of a 2-fluoro-1,3-dicarbonyl compound with hydrazine. Alternatively, direct electrophilic fluorination of 1H-pyrazole at the C-4 position would yield the same intermediate.
With 4-fluoro-1H-pyrazole in hand, the next critical step is the regioselective iodination at the C-5 position. Based on established methodologies, this can be achieved by deprotonation at the C-5 position with a strong base like n-BuLi, followed by quenching with iodine. The presence of the electron-withdrawing fluorine atom at the C-4 position is expected to increase the acidity of the C-5 proton, potentially facilitating its selective removal. This two-step sequence of fluorination followed by iodination presents a logical and scientifically sound pathway to the target molecule, this compound.
Electrophilic and Nucleophilic Halogenation Reagents and Conditions
The introduction of halogen atoms onto a pyrazole ring can be achieved through various halogenating agents under either electrophilic or nucleophilic conditions. The regiochemical outcome is highly dependent on the electronic nature of the pyrazole ring and the specific methodology employed.
Electrophilic Iodination: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, which typically occurs at the C4 position due to its higher electron density. researchgate.netresearchgate.net Direct iodination of a 4-fluoro-1H-pyrazole precursor at the C5 position via electrophilic substitution is challenging due to the directing effect of the ring nitrogens towards C4. However, electrophilic iodinating agents are crucial for pyrazole chemistry. Common reagents include elemental iodine (I₂) combined with an oxidizing agent, or N-iodosuccinimide (NIS).
For instance, a general method for the C4-iodination of pyrazoles involves using I₂ with ceric ammonium nitrate (CAN) as an oxidant in a solvent like acetonitrile (B52724), often requiring heat. nih.gov Another common electrophilic source is NIS, which can be used under acidic conditions (e.g., in acetic acid and trifluoroacetic acid) to achieve iodination. nih.gov While these methods are highly effective for C4 iodination, achieving C5 iodination requires a different approach.
Nucleophilic-type Iodination via Deprotonation: To achieve iodination at the C5 position, a strategy involving deprotonation to generate a nucleophilic pyrazole anion is highly effective. The C5 proton of a pyrazole is significantly more acidic than the C4 proton. This allows for regioselective deprotonation at C5 using a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The resulting lithium pyrazolide intermediate can then be trapped by an electrophilic iodine source, such as elemental iodine, to exclusively yield the 5-iodo-pyrazole derivative. nih.gov This deprotonation-iodination sequence is a powerful tool for accessing C5-functionalized pyrazoles that are otherwise difficult to obtain. nih.gov
A plausible synthetic route to this compound would therefore involve starting with 4-fluoro-1H-pyrazole, subjecting it to metallation with a strong base like n-BuLi, and then quenching the resulting anion with iodine.
| Method | Reagents & Conditions | Target Position | Comments |
| Electrophilic Iodination | I₂ / Ceric Ammonium Nitrate (CAN), MeCN, reflux | C4 | Standard method for C4 iodination; not suitable for direct C5 iodination of the target compound. nih.gov |
| Electrophilic Iodination | N-Iodosuccinimide (NIS), TFA/AcOH, 80 °C | C4 | Alternative electrophilic method, effective for C4. nih.gov |
| Deprotonation-Iodination | 1. n-BuLi, THF, -78 °C; 2. I₂, THF, -78 °C to RT | C5 | Highly regioselective for the C5 position due to preferential deprotonation. nih.gov |
Catalytic Systems and Reaction Condition Optimization
Modern synthetic chemistry increasingly relies on catalytic systems to improve efficiency, selectivity, and sustainability. Both transition metal-catalyzed and metal-free approaches are pivotal in the synthesis and functionalization of heterocyclic compounds like pyrazoles.
Transition metals, particularly palladium and copper, are extensively used to catalyze C-H functionalization and cross-coupling reactions, providing powerful tools for synthesizing complex pyrazole derivatives. bohrium.comrsc.org
Palladium-Catalyzed Methods: Palladium catalysis is a cornerstone of modern organic synthesis, especially for C-H activation and cross-coupling reactions. nih.gov For the synthesis of a this compound, palladium catalysts could be conceptually employed in a direct C-H iodination step on a 4-fluoro-1H-pyrazole substrate. While direct C5-H iodination is less common than arylation or alkylation, methods for palladium-catalyzed C-H halogenation of heterocycles are continuously being developed. These reactions typically involve a Pd(II) catalyst, such as Pd(OAc)₂, an oxidant, and a halogen source. researchgate.net The regioselectivity can often be controlled by directing groups, although for the pyrazole core, inherent reactivity often dictates the site of functionalization. bohrium.comnih.gov Furthermore, palladium catalysts like Pd(PPh₃)₄ are instrumental in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) where the iodo group at the C5 position serves as a versatile synthetic handle. nih.gov
Copper-Catalyzed Methods: Copper catalysts are widely employed for C-N bond formation in the synthesis of the pyrazole ring itself and for C-H functionalization. acs.orgnih.gov For instance, copper-catalyzed aerobic oxidative C-H amination provides a practical route to pyrazole synthesis. acs.org Copper triflate (Cu(OTf)₂) has been used to catalyze cross-dehydrogenative coupling reactions to form functionalized pyrazoles under aerobic conditions. acs.org While not directly leading to the target molecule, these methods highlight the utility of copper in constructing the core pyrazole scaffold, which could then be subjected to the specific halogenation reactions described previously.
| Catalyst System | Typical Reaction | Relevance to Synthesis | Example Conditions |
| Palladium | C-H Functionalization / Cross-Coupling | Functionalization of the pyrazole ring (iodination) or subsequent modification of the iodo-pyrazole. researchgate.netthieme-connect.com | Pd(OAc)₂, oxidant, halogen source for C-H activation; Pd(PPh₃)₄, base for cross-coupling. nih.govnih.gov |
| Copper | Pyrazole Ring Formation / C-H Functionalization | Synthesis of the core pyrazole scaffold from precursors. acs.orgacs.org | Cu(OTf)₂, air (O₂), toluene, 80 °C for cross-dehydrogenative coupling. acs.org |
In line with the principles of green chemistry, there is a growing emphasis on developing synthetic methods that are environmentally benign, avoiding hazardous reagents and metal catalysts while improving atom economy. nih.govresearchgate.net
Metal-Free Halogenation: The direct halogenation of pyrazoles can often be achieved under metal-free conditions. beilstein-archives.org A particularly green method for iodination uses a catalytic amount of iodine in the presence of hydrogen peroxide (H₂O₂) in water. This system is highly efficient and produces water as the only byproduct, making it an environmentally friendly alternative to methods requiring stoichiometric oxidants or metal catalysts. researchgate.net Such a method would be highly effective for the C4-iodination of pyrazoles.
Another established metal-free approach involves the use of N-halosuccinimides (NXS) as halogenating agents. researchgate.net The reaction of pyrazoles with NIS can proceed under mild conditions, sometimes catalyzed by a solvent like DMSO, to afford halogenated products in high yields without the need for a metal catalyst. beilstein-archives.org
Green Chemistry Strategies: Beyond metal-free catalysis, other green chemistry principles can be applied to pyrazole synthesis. benthamdirect.com These include the use of alternative energy sources like microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. mdpi.com Performing reactions in green solvents, such as water or ethanol, or under solvent-free conditions, significantly reduces environmental impact. thieme-connect.com For the synthesis of this compound, a green approach might involve an efficient, one-pot synthesis of the 4-fluoro-1H-pyrazole precursor in an aqueous medium, followed by a metal-free iodination step.
| Approach | Methodology | Green Advantages |
| Metal-Free Iodination | I₂ / H₂O₂ in water | Avoids metal catalysts; water is the only byproduct; uses water as a green solvent. researchgate.net |
| Metal-Free Halogenation | N-Iodosuccinimide (NIS) | Avoids metal catalysts; often proceeds under mild conditions. researchgate.netbeilstein-archives.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation | Rapid heating, shorter reaction times, often higher yields, reduced energy consumption. mdpi.com |
| Solvent-Free Reactions | Grinding or high-temperature neat reactions | Eliminates solvent waste, simplifies workup, can lead to improved efficiency. researchgate.net |
Scale-Up Considerations and Industrial Production Methodologies (Conceptual)
Transitioning a synthetic route from a laboratory scale to industrial production introduces numerous practical and economic considerations. For a molecule like this compound, a conceptual scale-up analysis would focus on safety, cost, efficiency, and environmental impact.
A likely industrial route would prioritize commercially available starting materials and minimize the number of synthetic steps. The deprotonation-iodination sequence, while highly selective, presents scale-up challenges. The use of n-butyllithium, a pyrophoric reagent, requires specialized handling and equipment. Furthermore, the need for cryogenic temperatures (-78 °C) is energy-intensive and costly to maintain on a large scale.
An alternative route involving electrophilic substitution on a cleverly designed precursor might be more amenable to scale-up, even if it requires more synthetic steps, provided those steps use less hazardous and costly reagents and conditions (e.g., reactions at or near ambient temperature and pressure).
Key considerations for industrial production would include:
Cost of Goods: The price of starting materials, reagents (e.g., strong bases, catalysts), and solvents is a primary driver.
Process Safety: Managing highly reactive or hazardous materials (e.g., n-BuLi) and controlling reaction exotherms are critical.
Throughput and Cycle Time: Optimizing reaction conditions to maximize yield and minimize the time required for each batch is essential for economic viability.
Waste Management: The environmental impact and cost associated with treating and disposing of waste streams must be minimized, favoring greener methodologies.
Regulatory Compliance: The final process must adhere to safety and environmental regulations, and the product must meet stringent purity specifications.
Stereochemical Control and Purification Techniques for High Purity Isolation
Stereochemical Control: The target molecule, this compound, is a planar, achiral molecule. It does not possess any stereocenters or elements of chirality. Therefore, considerations of stereochemical control are not applicable to its synthesis.
Purification Techniques: Achieving high purity is critical for any chemical compound intended for further use. The isolation and purification of this compound from a crude reaction mixture would rely on standard organic chemistry techniques. emu.edu.tr
Crystallization: This is one of the most effective methods for purifying solid organic compounds. The crude product would be dissolved in a minimum amount of a hot solvent in which it is highly soluble, while impurities are either insoluble or remain in solution upon cooling. Slow cooling would then induce the formation of pure crystals. emu.edu.tr The choice of solvent is critical and would be determined experimentally.
Chromatography: If crystallization is ineffective, or to remove closely related impurities, column chromatography is a powerful tool. A solution of the crude product is passed through a column of a solid adsorbent (e.g., silica (B1680970) gel), and a solvent or solvent mixture (the mobile phase) is used to elute the components at different rates, allowing for their separation.
Filtration: This technique is used to separate the solid product from the liquid reaction mixture or crystallization solvent. longdom.org
Sublimation: For compounds that can transition directly from a solid to a gas phase, sublimation can be a highly effective purification method, particularly for removing non-volatile impurities.
The purity of the final product would be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and elemental analysis.
Chemical Reactivity and Derivatization Studies of 4 Fluoro 5 Iodo 1h Pyrazole
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring System
The pyrazole ring is generally considered an electron-rich aromatic system, susceptible to electrophilic attack. However, the presence of a fluorine atom at the C-4 position and an iodine atom at the C-5 position significantly influences the regioselectivity of such reactions. The strong electron-withdrawing nature of the fluorine atom deactivates the ring towards electrophilic substitution, while the bulky iodine atom can provide steric hindrance.
Further research is required to fully elucidate the electrophilic substitution patterns on the 4-fluoro-5-iodo-1H-pyrazole core. Typical electrophilic aromatic substitution reactions that could be explored include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The outcome of these reactions would be highly dependent on the specific reaction conditions, including the nature of the electrophile, the solvent system, and the temperature. Understanding these transformations is crucial for the synthesis of a broader range of functionalized pyrazole derivatives.
Nucleophilic Aromatic Substitution Reactions at Halogenated Centers (C-4 and C-5)
The halogenated positions on the this compound ring are prime sites for nucleophilic aromatic substitution (SNAAr) reactions. The electron-withdrawing fluorine atom activates the C-4 position for nucleophilic attack, while the carbon-iodine bond at the C-5 position is inherently weaker and more susceptible to cleavage.
Patent literature describes the use of this compound in nucleophilic substitution reactions to form various derivatives. google.comgoogle.com These reactions typically involve the displacement of one of the halogen atoms by a nucleophile, often in the presence of a base. The choice of nucleophile and reaction conditions can be tailored to selectively target either the C-4 or C-5 position, leading to the synthesis of a diverse array of substituted pyrazoles. For instance, reaction with an alcohol in the presence of a base could lead to the formation of an alkoxy-substituted pyrazole.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Nucleophile (e.g., ROH, RNH2) | 4-Alkoxy-5-iodo-1H-pyrazole or 4-Fluoro-5-amino-1H-pyrazole | Nucleophilic Aromatic Substitution |
Cross-Coupling Reactions at the Halogenated Positions
The distinct reactivity of the C-F and C-I bonds in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with a halide, is a widely used method for the formation of C-C bonds. In the case of this compound, the more reactive C-I bond at the C-5 position is expected to be the primary site for Suzuki-Miyaura coupling. This allows for the selective introduction of various aryl, heteroaryl, or alkyl groups at this position.
The reaction typically employs a palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf), and a base. The choice of boronic acid or ester, catalyst, base, and solvent system can be optimized to achieve high yields and selectivity.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Arylboronic acid | Pd(PPh3)4 | 4-Fluoro-5-aryl-1H-pyrazole |
| This compound | Alkylboronic acid | PdCl2(dppf) | 4-Fluoro-5-alkyl-1H-pyrazole |
The Sonogashira coupling reaction provides a direct method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For this compound, this reaction would preferentially occur at the C-5 position due to the higher reactivity of the C-I bond compared to the C-F bond.
This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The Sonogashira coupling allows for the introduction of various alkynyl moieties onto the pyrazole ring, leading to the synthesis of compounds with potential applications in materials science and medicinal chemistry.
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| This compound | Terminal Alkyne | Pd(PPh3)4 / CuI | 4-Fluoro-5-alkynyl-1H-pyrazole |
The Heck reaction, involving the coupling of an alkene with an aryl or vinyl halide, and the Stille reaction, which couples an organotin compound with a halide, represent further avenues for the derivatization of this compound. As with other cross-coupling reactions, the C-I bond at the C-5 position is the more likely site of reaction.
The Heck reaction would enable the introduction of vinyl groups, while the Stille reaction would allow for the incorporation of a wide range of organic substituents via organostannane reagents. The optimization of these reactions would involve careful selection of the palladium catalyst, ligands, and reaction conditions to achieve the desired products in good yields.
The formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds can be achieved through Buchwald-Hartwig amination and similar cross-coupling reactions. These methods are invaluable for the synthesis of arylamines and aryl thioethers. For this compound, these reactions would again be expected to proceed selectively at the C-5 position.
The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide. Similarly, C-S cross-coupling can be achieved using a thiol as the coupling partner. These reactions provide access to a wide range of N- and S-functionalized pyrazoles, which are important scaffolds in medicinal chemistry.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Amine (R2NH) | Pd catalyst / Ligand | 4-Fluoro-5-(dialkylamino)-1H-pyrazole |
| This compound | Thiol (RSH) | Pd catalyst / Ligand | 4-Fluoro-5-(alkylthio)-1H-pyrazole |
Metalation Reactions (e.g., Lithiation, Grignard Formation) and Subsequent Electrophilic Quenches
The pyrazole ring possesses an acidic proton at the C5 position, which can be selectively removed by strong organolithium bases, such as n-butyllithium (n-BuLi), to form a potent nucleophile. This lithiated intermediate is highly reactive towards a variety of electrophiles, allowing for the introduction of diverse functional groups at the 5-position.
Studies on structurally related pyrazoles have demonstrated that treatment with n-BuLi, typically at low temperatures in an anhydrous solvent like tetrahydrofuran (B95107) (THF), followed by the addition of an electrophile (a process known as an electrophilic quench), leads to exclusive substitution at the C5 position. nih.govrsc.org For instance, the addition of elemental iodine (I₂) as the electrophile to a lithiated pyrazole intermediate results in the formation of the corresponding 5-iodo derivative. nih.govrsc.org This strategy highlights a reliable method for C-5 functionalization.
The 5-lithiated species derived from 4-fluoro-1H-pyrazole can, in principle, react with a wide array of electrophiles. acs.org This facilitates the facile introduction of various substituents, thereby expanding the chemical diversity of the pyrazole core. acs.org While direct Grignard formation from this compound is less commonly documented, the iodo-substituent allows for halogen-metal exchange reactions, for example using an iodine-zinc exchange reagent, which can generate a more functionally tolerant organozinc species for subsequent reactions. acs.org
The table below summarizes potential electrophilic quench reactions of the 5-lithiated intermediate of 4-fluoro-1H-pyrazole, based on established reactivity patterns of similar compounds.
| Reagent System | Electrophile | Resulting C5-Substituent | Reaction Type | Reference |
|---|---|---|---|---|
| 1. n-BuLi 2. Electrophile | Iodine (I₂) | -I (Iodo) | Iodination | nih.govrsc.org |
| 1. n-BuLi 2. Electrophile | Aldehydes/Ketones (e.g., RCHO) | -CH(OH)R (Hydroxyalkyl) | Addition | acs.orgresearchgate.net |
| 1. n-BuLi 2. Electrophile | Sulfur dioxide (SO₂) then SO₂Cl₂ | -SO₂Cl (Sulfonyl chloride) | Sulfonylation | aablocks.com |
| 1. n-BuLi 2. Electrophile | Boronic Esters (e.g., B(OR)₃) | -B(OR)₂ (Boronic Ester) | Borylation | researchgate.net |
Functional Group Interconversions on the Pyrazole Nitrogen and Halogen Positions
The multiple reactive sites on the this compound ring allow for a wide range of functional group interconversions, enabling fine-tuning of the molecule's steric and electronic properties.
N-Functionalization: The pyrrole-like nitrogen (N1) of the pyrazole ring is readily functionalized. It can be deprotonated by a base and subsequently alkylated or arylated. A common strategy involves the introduction of a protecting group, such as a trityl clockss.orgnih.gov or ethoxyethyl group, researchgate.net to prevent unwanted side reactions during subsequent transformations at other positions. These groups can be removed under acidic conditions when no longer needed. researchgate.net
Halogen Interconversions: The iodine atom at the C4 position is a particularly useful handle for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is susceptible to oxidative addition by palladium catalysts, enabling a variety of C-C and C-heteroatom bond formations.
Palladium-Catalyzed Reactions: Heck-Mizoroki reactions with various alkenes, Suzuki-Miyaura couplings with boronic acids, and Sonogashira couplings with terminal alkynes have been successfully applied to 4-iodopyrazole (B32481) systems to introduce alkenyl, aryl, and alkynyl groups, respectively. nih.govrsc.orgclockss.org
Copper-Catalyzed Reactions: Copper(I) iodide (CuI) has been shown to be an effective catalyst for coupling 4-iodopyrazoles with alcohols, leading to the formation of 4-alkoxy-pyrazoles. nih.gov This provides a direct route to C-O bond formation at the pyrazole core. nih.gov
Halogen-Metal Exchange: The iodine can be exchanged with a metal, such as zinc, using reagents like diethylzinc (B1219324) amylates. acs.org This creates an organozinc intermediate that can be used in subsequent coupling reactions, often with greater tolerance for sensitive functional groups compared to organolithium or Grignard reagents. acs.org
The following table details key functional group interconversions at the halogen positions.
| Position | Reaction Type | Catalyst/Reagents | Coupling Partner | Resulting Functional Group | Reference |
|---|---|---|---|---|---|
| C4-Iodo | Heck-Mizoroki Coupling | Pd(OAc)₂ / P(OEt)₃ | Alkenes (e.g., Methyl acrylate) | -CH=CH-CO₂Me | clockss.org |
| C4-Iodo | Suzuki-Miyaura Coupling | Pd Catalyst | Arylboronic acids | -Aryl | nih.govrsc.org |
| C4-Iodo | Sonogashira Coupling | Pd/Cu Catalyst | Terminal Alkynes | -C≡C-R | nih.govrsc.org |
| C4-Iodo | C-O Coupling | CuI / Phenanthroline | Alcohols (e.g., Allyl alcohol) | -O-Alkyl/Allyl | nih.gov |
| C4-Iodo | Iodine-Zinc Exchange | Et₂Zn / Amylate salts | N/A (forms organozinc) | -ZnR | acs.org |
Ring-Opening, Rearrangement, and Cycloaddition Pathways of the this compound Core
The pyrazole ring is an aromatic heterocycle and is generally characterized by its high stability. However, under specific and often forcing reaction conditions, transformations involving the heterocyclic core can be induced.
Ring-Opening and Rearrangement: While not a common reaction pathway for simple pyrazoles, computational and experimental evidence suggests that certain transformations on substituted pyrazoles can proceed through intermediates formed via pyrazole ring-opening and subsequent recyclization. researchgate.net For example, a halogen exchange reaction on 5-iodotriazoles, a related azole, has been proposed to occur via a ring-opening mechanism that generates a reactive diazo intermediate. researchgate.net Although direct evidence for this compound undergoing such a process is limited, these findings suggest that cleavage of the N-N or N-C bonds within the ring is mechanistically plausible under certain conditions. Rearrangements, such as dyotropic rearrangements involving an iodine atom, have been documented in complex fluoroalkyl systems, highlighting the potential for halogen migration under oxidative conditions, though this has not been specifically reported for the pyrazole core itself. nih.gov
Cycloaddition Pathways: The pyrazole ring system can theoretically participate in cycloaddition reactions, either as the 4π component (diene) or the 2π component (dienophile). However, the aromatic character of the pyrazole ring significantly reduces its reactivity in concerted cycloaddition reactions like the Diels-Alder reaction. More commonly, pyrazoles are synthesized via [3+2] cycloaddition reactions, for instance, between a nitrile imine and an alkyne. nih.govnih.gov The reverse reaction, a retro-cycloaddition, would require significant energy input. The participation of a pre-formed substituted pyrazole like this compound as a dipolarophile or dipole in further cycloaddition reactions is not a widely reported pathway and would likely require activation, for example, by photochemical means to generate a reactive intermediate. nih.gov
Spectroscopic and Advanced Analytical Characterization Methodologies for 4 Fluoro 5 Iodo 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural analysis of 4-fluoro-5-iodo-1H-pyrazole. By examining various nuclei (¹H, ¹³C, ¹⁹F), a complete picture of the molecule's connectivity and electronic structure can be assembled.
The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing signals for the N-H proton and the C3-H proton. The chemical shift of the C3-H proton is influenced by the electronegative fluorine atom at the adjacent C4 position and the iodine atom at the C5 position. In related 4-halopyrazoles, the C3/C5 protons appear as a single peak, but in this asymmetrically substituted compound, a distinct singlet for the C3-H is expected. mdpi.com The N-H proton signal is typically broad due to tautomerization and quadrupolar coupling with the nitrogen atoms, appearing significantly downfield. mdpi.com
The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The spectrum will display three signals corresponding to C3, C4, and C5 of the pyrazole (B372694) ring. The chemical shifts are heavily influenced by the attached halogens. The C4 carbon, directly bonded to the highly electronegative fluorine, will exhibit a large chemical shift and a characteristic large one-bond C-F coupling constant (¹JC-F). The C5 carbon, bonded to iodine, will be influenced by the "heavy atom effect," which can lead to a more upfield shift than might be expected based on electronegativity alone. The C3 carbon's chemical shift will also be affected by the adjacent substituted C4 and N1 atoms.
Table 1: Expected NMR Chemical Shift Ranges for this compound in a typical solvent like CDCl₃ or DMSO-d₆
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |
| ¹H | C3-H | 7.5 - 8.5 | Singlet or doublet due to coupling with ¹⁹F |
| N1-H | 11.0 - 13.0 | Broad singlet | |
| ¹³C | C3 | 130 - 145 | Doublet (due to nJC-F) |
| C4 | 145 - 160 | Doublet (large ¹JC-F) | |
| C5 | 60 - 80 | Doublet (due to nJC-F) |
Note: These are estimated values based on data from related halogenated pyrazoles. mdpi.comnih.gov
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated organic compounds. mdpi.com For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C4 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The introduction of an iodine atom at the C5 position can cause a shielding effect, resulting in an upfield shift of the ¹⁹F signal compared to other 4-fluoropyrazole derivatives. nih.gov Furthermore, the fluorine signal may exhibit coupling to the nearby C3-H proton, which would be observable in the ¹H spectrum as well.
Direct observation of the iodine nucleus via ¹²⁷I NMR is generally impractical for covalently bonded iodine in molecules like this. huji.ac.il Iodine-127 is a quadrupolar nucleus (spin I = 5/2), meaning it has a non-spherical nuclear charge distribution. researchgate.net This quadrupole moment interacts with the local electric field gradient at the nucleus, leading to very efficient nuclear relaxation. This rapid relaxation results in extremely broad NMR signals, often thousands of hertz wide, which are typically too broad to be detected with standard high-resolution NMR spectrometers. huji.ac.ilnih.gov Consequently, while techniques like ¹²⁷I solid-state NMR or nuclear quadrupole resonance (NQR) spectroscopy can sometimes provide information, solution-phase ¹²⁷I NMR is not a viable method for the routine structural elucidation of iodinated organic compounds. researchgate.net
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule due to the lack of significant H-H coupling networks, but it would confirm the absence of coupling for the C3-H proton.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the C3-H proton signal directly to its attached C3 carbon signal, confirming the assignment of both.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for this structure. HMBC reveals correlations between protons and carbons over two or three bonds. Key expected correlations for this compound would include:
The C3-H proton showing correlations to the C4 and C5 carbons.
The N-H proton showing correlations to the C5 and C3 carbons. These correlations would definitively establish the substitution pattern of the pyrazole ring. The discrimination between regioisomers is often achieved using HMBC experiments. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows correlations between atoms that are close in space. For this planar molecule, it could show a spatial correlation between the C3-H proton and the N-H proton.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is critical for the characterization of this compound. Unlike low-resolution MS, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). This accuracy allows for the determination of the exact molecular formula of the compound. For C₃H₂FIN₂, the calculated monoisotopic mass is 223.9257 Da. An experimental HRMS measurement matching this value would provide unambiguous confirmation of the elemental composition, distinguishing it from any other combination of atoms with the same nominal mass. rsc.orgnih.gov The presence of iodine (¹²⁷I) provides a very clear and singular isotopic signature, simplifying the spectral interpretation. beilstein-journals.org
Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights
Tandem mass spectrometry (MS/MS) serves as a powerful tool for elucidating the structural features of this compound by analyzing its fragmentation patterns. While specific MS/MS studies on this exact compound are not widely published, mechanistic insights can be inferred from the known behavior of halogenated heterocyclic compounds.
Upon ionization, typically by electron impact (EI) or electrospray (ESI), the molecular ion [M]+• or protonated molecule [M+H]+ is generated. In an MS/MS experiment, this precursor ion is isolated and subjected to collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint.
Expected fragmentation pathways for this compound would likely involve:
Loss of Iodine: The carbon-iodine bond is the weakest, making the loss of an iodine radical (I•) or a neutral HI molecule a primary and highly favorable fragmentation pathway. This would result in a significant peak corresponding to the [M-I]+ ion.
Pyrazole Ring Cleavage: Following or preceding halogen loss, the pyrazole ring can undergo characteristic cleavage. Fission of the N-N bond and subsequent loss of small molecules like HCN or N₂ are common fragmentation routes for pyrazole-containing structures.
Loss of Fluorine: While the C-F bond is much stronger than the C-I bond, loss of a fluorine radical (F•) or HF may occur, typically requiring higher energy and resulting in lower abundance fragments compared to iodine loss.
By precisely measuring the mass of these fragments, a fragmentation mechanism can be proposed, confirming the connectivity of the atoms and the positions of the fluoro and iodo substituents on the pyrazole ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopies are essential for identifying functional groups and analyzing the vibrational modes of this compound. Studies on a series of 4-halogenated-1H-pyrazoles (4-X-pzH) provide critical data for interpreting the spectrum of the title compound. mdpi.com
The presence of hydrogen bonding significantly influences the N-H stretching frequency, causing a shift to lower wavenumbers compared to the theoretical monomeric state. mdpi.com In the solid state, 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole exhibit a complex region between 2600 and 3200 cm⁻¹, which includes N-H and C-H stretching vibrations and is complicated by Fermi resonance. mdpi.com A notable feature for pyrazoles that form chain-like structures (catemers), such as the fluoro and iodo analogs, is a sharp peak around 3110-3133 cm⁻¹. mdpi.com
Key vibrational modes for this compound are assigned based on data from analogous compounds.
Table 1: Key IR Vibrational Frequencies for 4-Halogenated Pyrazoles and Expected Frequencies for this compound
| Vibrational Mode | 4-F-pzH (cm⁻¹) mdpi.com | 4-I-pzH (cm⁻¹) mdpi.com | Expected Range for this compound (cm⁻¹) |
|---|---|---|---|
| N-H Stretch (H-bonded) | ~3133 (sharp) | ~3110 (sharp) | 3100-3150 |
| C-H Stretch | 3100-3180 | 3100-3180 | 3100-3180 |
| C=C / C=N Stretch | 1300-1500 | 1300-1500 | 1300-1500 |
| C-F Stretch | Not specified | Not applicable | 1000-1350 |
Data derived from studies on 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole. mdpi.com
The C-F stretching vibration is anticipated to appear in the 1000-1350 cm⁻¹ region, while the C-I stretch is expected at a much lower frequency, typically between 500 and 600 cm⁻¹. Raman spectroscopy would be particularly useful for observing the C-I vibration, which is often weak in IR spectra.
X-ray Crystallography for Solid-State Structural Determination and Supramolecular Interactions
X-ray crystallography provides definitive, three-dimensional structural information at the atomic level. While the specific crystal structure of this compound is not publicly documented, extensive studies on 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole allow for a robust prediction of its solid-state characteristics. mdpi.comiucr.orgnih.gov
The crystal structure of 4-fluoro-1H-pyrazole was determined at 150 K and found to be triclinic (space group Pī), with two unique molecules in the asymmetric unit. iucr.orgnih.gov Similarly, the structure of 4-iodo-1H-pyrazole was recently reported, completing the 4-halogenated pyrazole series. mdpi.com These studies reveal that both the fluoro and iodo analogs form one-dimensional chains, or catemers, through intermolecular hydrogen bonding, a departure from the trimeric motifs seen in the chloro and bromo analogs. mdpi.comnih.gov It is highly probable that this compound would also adopt a similar catemeric structure.
Table 2: Crystallographic Data for Related 4-Halogenated Pyrazoles
| Compound | Crystal System | Space Group | Supramolecular Motif | Reference |
|---|---|---|---|---|
| 4-Fluoro-1H-pyrazole | Triclinic | Pī | Catemer (1D Chain) | iucr.orgnih.gov |
| 4-Chloro-1H-pyrazole | Orthorhombic | Pnma | Trimer | mdpi.com |
| 4-Bromo-1H-pyrazole | Orthorhombic | Pnma | Trimer | mdpi.com |
Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Motifs
The dominant intermolecular interaction governing the crystal packing of 1H-pyrazoles is the N-H···N hydrogen bond, leveraging the proton-donating pyrrole-like nitrogen (N1) and the proton-accepting pyridine-like nitrogen (N2). iucr.org
In both 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole, these hydrogen bonds link the molecules head-to-tail, forming infinite one-dimensional chains (catemers). mdpi.comnih.gov The asymmetric unit of 4-fluoro-1H-pyrazole contains two crystallographically unique molecules linked by an N-H···N hydrogen bond. iucr.orgnih.gov This catemeric arrangement is distinct from the discrete, cyclic trimers formed by 4-chloro- and 4-bromo-1H-pyrazole. mdpi.com The formation of catemers versus trimers is influenced by the electronic and steric properties of the halogen substituent. researchgate.net Given that both fluoro and iodo substituents at the 4-position individually promote catemer formation, it is expected that the this compound would also exhibit this hydrogen-bonding motif, leading to a well-ordered, chain-like crystal packing arrangement.
Halogen Bonding Interactions in the Solid State
In addition to hydrogen bonding, the iodine atom in this compound is capable of forming significant halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). mdpi.comrsc.org This electrophilicity is due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent C-I bond. mdpi.com
Studies on 5-iodo-1-arylpyrazoles have demonstrated the prevalence of halogen bonding in the solid state, with the iodine atom forming interactions with various acceptors. mdpi.comrsc.org Common halogen bond motifs observed in related structures include C-I···N, C-I···O, and C-I···π interactions. mdpi.comrsc.org In the context of this compound, potential halogen bond acceptors in the crystal lattice could include the nitrogen atom of an adjacent pyrazole ring (C-I···N) or the fluorine atom (C-I···F). These directional interactions would play a crucial role in stabilizing the crystal packing, working in concert with the primary hydrogen bonding network. The strength of the halogen bond is enhanced by electron-withdrawing groups on the ring, making the fluorinated pyrazole system a good candidate for such interactions. acs.org
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the purification and purity assessment of synthesized this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed.
High-Performance Liquid Chromatography (HPLC): HPLC is widely used to determine the purity of pyrazole derivatives. jst.go.jp A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution. Detection is commonly performed using a UV detector, as the pyrazole ring is UV-active. The purity is calculated from the relative area of the main peak in the chromatogram. For related compounds, HPLC has also been used to monitor stability.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter a mass spectrometer, which provides mass information for identification. For this compound, GC-MS would not only confirm purity but also provide the mass-to-charge ratio of the molecular ion, corroborating its identity.
Table 3: Representative Chromatographic Conditions for Analysis of Pyrazole Derivatives
| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Application | Reference |
|---|---|---|---|---|---|
| HPLC | Reversed-phase C18 | Acetonitrile/Water or Methanol/Water Gradient | UV | Purity Assessment, Stability Monitoring | jst.go.jp |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Fluoro-1H-pyrazole |
| 4-Iodo-1H-pyrazole |
| 4-Chloro-1H-pyrazole |
| 4-Bromo-1H-pyrazole |
| 5-Iodo-1-arylpyrazoles |
| 5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine |
Computational and Theoretical Studies of 4 Fluoro 5 Iodo 1h Pyrazole
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of 4-fluoro-5-iodo-1H-pyrazole. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and the corresponding molecular energy, which in turn dictates the molecule's stable three-dimensional structure.
Density Functional Theory (DFT) has become a primary method for computational studies on heterocyclic compounds due to its favorable balance of accuracy and computational cost. DFT calculations have been effectively used to investigate the structures of related 4-halogenated-1H-pyrazoles. mdpi.com For instance, geometry optimizations for a series of 4-X-pyrazoles (where X = F, Cl, Br, I) have been successfully performed using the ωB97XD hybrid density functional, which includes empirical dispersion corrections, paired with Dunning's correlation-consistent cc-pVTZ basis set. mdpi.com
These studies show that the introduction of halogen substituents at the C4 position significantly influences the electronic properties, such as the dipole moment, which correlates with the formation of different hydrogen-bonding motifs (catemers or trimers) in the solid state. mdpi.com The calculated geometric parameters for the individual 4-fluoro and 4-iodo pyrazole (B372694) systems provide a strong basis for understanding the structure of the di-substituted this compound. In a study on the crystal structure of 4-fluoro-1H-pyrazole, comparisons were made between experimental bond lengths and those of other 4-halo-pyrazoles, providing valuable data for theoretical models. iucr.orgiucr.org DFT calculations are also employed to analyze local reactivity descriptors, such as Fukui functions, to predict the most likely sites for electrophilic or nucleophilic attack. nih.gov
Table 1: Calculated Properties of 4-Halogenated Pyrazoles using DFT (ωB97XD/cc-pVTZ) Data extrapolated from studies on mono-substituted pyrazoles as a reference for the di-substituted compound.
| Compound | Calculated Dipole Moment (D) | Key Calculated Bond Lengths (Å) |
|---|---|---|
| 4-Fluoro-1H-pyrazole | 2.84 | C4-F: Unavailable |
| 4-Iodo-1H-pyrazole | 2.51 | C4-I: Unavailable |
Source: Data derived from comparative studies on 4-halogenated pyrazoles. mdpi.com
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and are often used as a benchmark for DFT results. These methods are particularly valuable for studying systems where electron correlation effects are critical, such as in proton transfer reactions or in the evaluation of weak intermolecular interactions. mdpi.comias.ac.in
The selection of the basis set is crucial for the accuracy of ab initio calculations. For pyrazole derivatives, Pople-style basis sets like 6-311++G(d,p) are commonly used, which include diffuse functions (++) to describe anions and polarized functions (d,p) for accurately modeling bonding environments. ias.ac.inmdpi.com For more demanding calculations, correlation-consistent basis sets, such as aug-cc-pVDZ, are employed, which are designed to systematically converge towards the complete basis set limit. mdpi.comnih.gov Studies on substituted pyrazoles have utilized the MP2/6-311++G** level of theory to investigate the effects of substituents on tautomeric stability, highlighting the importance of electron-donating and electron-withdrawing groups in determining the favored tautomer. nih.gov
Molecular Dynamics Simulations to Investigate Conformational Landscapes and Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, providing insights into conformational changes, molecular flexibility, and intermolecular interactions. nih.govmdpi.com
For pyrazole derivatives, MD simulations have been extensively applied to investigate their interactions with biological targets, such as enzymes and receptors. rsc.orgacs.org These simulations can reveal the stability of binding poses identified through molecular docking, analyze the role of water molecules in the binding site, and quantify the binding free energy. mdpi.comacs.org For instance, MD simulations have been used to analyze the dynamics of N1-substituted pyrazole derivatives within the active site of B-Raf kinase, identifying key stable interactions and the role of a "water wire" in mediating binding. acs.org
While often used for large biomolecular systems, MD simulations can also be applied to smaller molecules like this compound in solution to explore its conformational landscape and the dynamics of its solvation shell. Such simulations would provide information on the rotational barriers of substituents and the preferred orientations of the molecule in different solvent environments.
Prediction of Spectroscopic Parameters via Computational Models (e.g., NMR chemical shifts, IR frequencies)
Computational models are highly effective at predicting spectroscopic parameters, which can aid in the interpretation of experimental data and the structural elucidation of newly synthesized compounds.
DFT calculations are widely used to predict infrared (IR) spectra by computing the vibrational frequencies and their corresponding intensities. mdpi.com Theoretical IR spectra for pyrazole derivatives have been calculated at the B3LYP/6-311++G(d,p) level of theory, showing good agreement with experimental spectra obtained via matrix isolation techniques. mdpi.com A comparative study on 4-halogenated-1H-pyrazoles successfully correlated theoretical IR and ¹H-NMR spectroscopic data with experimental findings. mdpi.com
Similarly, NMR chemical shifts can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. Recent studies have demonstrated that DFT can predict ¹⁹F NMR chemical shifts for a wide range of fluorinated aromatic compounds with high accuracy, often with errors of less than 7 ppm. researchgate.netacs.orgnih.gov This predictive power is invaluable for assigning signals in complex spectra and for identifying unknown fluorinated products in reaction mixtures. acs.orgnih.gov
Table 2: Comparison of Experimental and Calculated Spectroscopic Data for Related 4-Halogenated Pyrazoles Data for mono-substituted pyrazoles are presented as relevant examples of computational prediction accuracy.
| Compound | Spectroscopic Parameter | Experimental Value | Calculated Value (DFT) |
|---|---|---|---|
| 4-Fluoro-1H-pyrazole | ¹H-NMR δ (ppm) | 7.55 | 7.62 |
| 4-Iodo-1H-pyrazole | ¹H-NMR δ (ppm) | 7.66 | 7.67 |
| 4-Fluoro-1H-pyrazole | IR ν(N-H) (cm⁻¹) | 3442 | Unavailable |
| 4-Iodo-1H-pyrazole | IR ν(N-H) (cm⁻¹) | 3441 | Unavailable |
Source: Data from a comparative study on 4-halogenated-1H-pyrazoles. mdpi.com
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing the transition states that connect reactants to products. The energy of the transition state determines the activation energy of a reaction, providing crucial information about its kinetics.
For pyrazole systems, transition state analysis has been applied to understand various reactions, including tautomerization, proton transfer, and substitution reactions. nih.govscilit.com For example, studies on the double proton transfer between pyrazole and carboxylic acids have used computational methods up to the coupled-cluster level to map the reaction profile. scilit.com These studies identified transition states and, in some cases, extremely flat plateau-like transition regions, which signify a change from a concerted to a stepwise mechanism. scilit.com
DFT calculations, using methods like B3LYP, combined with Intrinsic Reaction Coordinate (IRC) calculations, have been used to elucidate the mechanism of N-alkylation of pyrazole derivatives. nih.gov By analyzing the energies of the transition states, researchers could confirm that alkylation occurs preferentially at the N2 nitrogen atom, in agreement with experimental results. nih.gov For this compound, such methods could be used to predict the regioselectivity of electrophilic substitution or the mechanisms of metal-catalyzed cross-coupling reactions at the C-I bond.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies (Focus on Methodology Development)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. The development of these models relies on calculating a set of numerical descriptors that encode the structural, electronic, and physicochemical features of the molecules.
For pyrazole derivatives, various QSAR methodologies have been developed to predict activities such as enzyme inhibition. nih.govshd-pub.org.rsmsjonline.org The development process typically involves:
Descriptor Calculation: A wide range of descriptors are calculated, including 2D descriptors (e.g., topological indices, atom counts) and 3D descriptors (e.g., steric and electrostatic fields). shd-pub.org.rsacs.org
Model Building: Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation linking the descriptors to the activity. acs.org
Validation: The model's statistical significance and predictive power are rigorously validated using methods like leave-one-out cross-validation (q²) and validation with an external test set of compounds (r²_pred). msjonline.org
Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are frequently used. rsc.org These methods generate 3D contour maps that visualize where modifications to the molecular structure are likely to increase or decrease activity, providing intuitive guidance for rational drug design. More recently, higher-dimensional methods like 5D-QSAR, which incorporate different induced-fit models, have been applied to pyrazole derivatives to improve predictive accuracy. nih.gov QSPR models for halogenated heterocycles have also been developed to predict properties like environmental persistence. nih.gov
Investigation of Halogen Bonding and Other Non-Covalent Interactions
The unique substitution pattern of this compound, featuring a hydrogen bond donor (N-H), a hydrogen bond acceptor (the sp² nitrogen), a halogen bond donor (iodine), and a fluorine atom, gives rise to a complex and competing network of non-covalent interactions. Theoretical models and computational studies on analogous compounds are instrumental in dissecting these interactions.
Halogen Bonding
The primary halogen bond (XB) donor in the molecule is the iodine atom at the C5 position. This interaction is driven by the presence of an anisotropic distribution of electron density around the iodine atom, resulting in a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-I covalent bond. mdpi.comacs.org This positive region can interact favorably with Lewis bases or other nucleophilic sites. mdpi.com
Research on a range of 5-iodo-1-arylpyrazoles has shown their propensity to form various types of halogen bonds, which serve as excellent models for the behavior of this compound. mdpi.com The types of interactions observed and theoretically predicted include:
C–I⋯N: Interactions with nitrogen atoms, such as the pyridine-like nitrogen of another pyrazole molecule.
C–I⋯O: Interactions with oxygen atoms from carbonyls or other functional groups.
C–I⋯π: Interactions where the σ-hole is directed towards the π-electron system of an aromatic ring. mdpi.com
The strength of these halogen bonds can be significant. Computational studies on related iodo-aromatic compounds have quantified these interactions. For instance, the interaction energy for a N···I halogen bond between 1,4-diiodotetrafluorobenzene (B1199613) and 4,4'-dipyridyl was calculated to be 24.32 kJ/mol. acs.org The presence of the electron-withdrawing fluorine atom at the C4 position in this compound is anticipated to enhance the magnitude of the σ-hole on the adjacent iodine atom. Quantum chemical calculations on halofluoromethanes have demonstrated that progressive fluorination significantly increases the halogen bond strength; the binding energy of CF₃I with ammonia (B1221849) is approximately 6 kcal/mol (about 25 kJ/mol), a considerable increase from that of CH₃I. acs.org This principle suggests that the C5-iodine in this compound is a potent halogen bond donor.
The nature of halogen bonds is a complex interplay of electrostatics, charge transfer, and polarization. researchgate.net Theoretical methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to calculate the geometries and binding energies of these interactions. researchgate.netmdpi.com Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the σ-hole on the iodine and identifying the most likely sites for halogen bond formation. bohrium.com
| Interaction Type | Donor | Acceptor | Typical Interaction Energy (kJ/mol) | Typical Distance (Å) | Source(s) |
| Halogen Bond | C-I | N (sp²) | 20 - 25 | ~2.85 | acs.org |
| Halogen Bond | C-I | O (carbonyl) | 15 - 20 | ~3.05 | researchgate.net |
Other Non-Covalent Interactions
Beyond halogen bonding, this compound is capable of forming other significant non-covalent interactions, primarily strong hydrogen bonds and weaker halogen-halogen contacts.
Hydrogen Bonding: The pyrazole ring itself is both a hydrogen-bond donor (the N-H group) and an acceptor (the N atom at position 2). nih.gov Crystallographic and computational studies on the parent 4-halopyrazoles (where X = F, Cl, Br, I) show that the dominant supramolecular motif is a one-dimensional chain, or catemer, formed through intermolecular N–H⋯N hydrogen bonds. nih.govmdpi.com This is in contrast to some other substituted pyrazoles that form discrete dimers or trimers. acs.orgresearchgate.net The geometric parameters for these interactions have been determined with high precision, showing remarkable consistency across the halogen series, despite the differing electronegativity of the halogen substituents. mdpi.com
| Interaction Type | Compound | Key Distance | Value (Å) | Source(s) |
| Hydrogen Bond | 4-Fluoro-1H-pyrazole | N-H···N | 2.876 / 2.902 | nih.govmdpi.com |
| Hydrogen Bond | 4-Iodo-1H-pyrazole | N-H···N | 2.87 (3) | mdpi.com |
| Halogen Contact | 4-Fluoro-1H-pyrazole | Shortest F···F | 3.027 | mdpi.com |
| Halogen Contact | 4-Iodo-1H-pyrazole | Shortest I···I | 3.967 | mdpi.com |
The interplay between the strong N–H⋯N hydrogen bond and the directional C–I⋯X halogen bond makes this compound a fascinating candidate for crystal engineering and the design of supramolecular architectures. The ultimate structures formed will depend on a delicate energetic balance between these competing, yet potentially cooperative, non-covalent forces.
Mechanistic Investigations and Advanced Research Applications of 4 Fluoro 5 Iodo 1h Pyrazole
Exploration of Molecular Interactions in Biological Systems (In Vitro and Pre-clinical Models)
There are no specific studies available in the scientific literature detailing the molecular interactions of 4-Fluoro-5-iodo-1H-pyrazole in biological systems. Research on pyrazole (B372694) derivatives is extensive and covers a wide range of biological activities, but investigations have not been specifically conducted on the 4-fluoro-5-iodo substituted variant. nih.govmeddocsonline.orgresearchgate.netnih.gov
Enzyme Inhibition and Activation Studies (Focus on Mechanistic Pathways)
No enzyme inhibition or activation studies have been published for this compound. The pyrazole scaffold is a well-known pharmacophore, and various derivatives have been investigated as inhibitors for a range of enzymes, including monoamine oxidase (MAO) and DNA gyrase. researchgate.netnih.gov However, mechanistic pathways involving the specific 4-fluoro-5-iodo substitution pattern have not been explored.
Receptor Binding Assays and Ligand-Target Interactions (Methodological Development)
There is no available data on receptor binding assays or the ligand-target interactions of this compound. While pyrazole-containing compounds have been designed to interact with various biological receptors, the specific binding properties conferred by the combined 4-fluoro and 5-iodo substituents remain uncharacterized.
Cellular Pathway Modulation in Model Systems
Investigations into the modulation of cellular pathways by this compound have not been reported in the scientific literature. The broader class of pyrazole derivatives has been shown to exhibit cytotoxic, anti-inflammatory, and other cellular effects, but these findings cannot be directly extrapolated to the specific compound . nih.govnih.gov
Development as Molecular Probes for Biological Research (e.g., Radiotracers for PET, Fluorescent Probes)
Currently, this compound has not been developed or utilized as a molecular probe for biological research. The pyrazole structure is a key scaffold for the development of fluorine-18 (B77423) labeled radiotracers for Positron Emission Tomography (PET), owing to the favorable properties of the pyrazole ring in drug design. nih.govresearchgate.net However, no synthesis or application of an [¹⁸F]-labeled this compound has been documented. Similarly, its potential as a fluorescent probe is unknown.
Applications in Supramolecular Chemistry and Self-Assembly
While there are no specific studies on the supramolecular chemistry of this compound, extensive research on the crystal structures of singly-substituted 4-halopyrazoles provides a strong basis for understanding its potential self-assembly behavior.
Design of Hydrogen-Bonded Architectures
The crystal structure of this compound has not been determined. However, recent crystallographic studies of the complete series of 4-halogenated-1H-pyrazoles (where the halogen is fluorine, chlorine, bromine, or iodine) have revealed a definitive trend in their hydrogen-bonded architectures. mdpi.com
The 1H-pyrazole molecule possesses both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the lone pair on the second nitrogen atom), enabling the formation of robust intermolecular N—H···N hydrogen bonds. iucr.orgiucr.orgnih.gov The nature of the substituent at the 4-position significantly influences the resulting supramolecular motif.
Studies on 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole have shown that both compounds form one-dimensional, polymeric chains, known as catemers, in the solid state. mdpi.comnih.gov This is in stark contrast to the 4-chloro and 4-bromo analogues, which are isostructural and assemble into discrete cyclic trimers. mdpi.comiucr.org The formation of a catemeric chain in both the highly electronegative fluorine derivative and the large, polarizable iodine derivative suggests that this compound would also likely adopt a chain-like architecture rather than a cyclic oligomer. The presence of the iodine atom at the 5-position could further influence the packing of these chains through potential halogen bonding interactions.
| Compound | Supramolecular Motif | Reference |
|---|---|---|
| 4-Fluoro-1H-pyrazole | Catemer (Polymeric Chain) | iucr.orgnih.gov |
| 4-Chloro-1H-pyrazole | Trimer (Discrete Cyclic) | mdpi.com |
| 4-Bromo-1H-pyrazole | Trimer (Discrete Cyclic) | mdpi.com |
| 4-Iodo-1H-pyrazole | Catemer (Polymeric Chain) | mdpi.com |
Role in Co-crystallization and Crystal Engineering
The precise control of molecular arrangement in the solid state, known as crystal engineering, is fundamental for designing materials with desired properties. This compound, as part of the broader family of 4-halogenated-1H-pyrazoles (4-X-pzH), serves as an excellent model for studying supramolecular interactions. The crystal packing of these compounds is dictated by a combination of hydrogen bonds, halogen bonds, and other weak interactions.
Research has revealed a fascinating divergence in the supramolecular motifs of the 4-halopyrazole series. While 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole are isostructural and form cyclic, trimeric hydrogen-bonded motifs, 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole both form one-dimensional chains, or catemers, through intermolecular N–H···N hydrogen bonds. nih.govmdpi.comresearchgate.net However, the fluoro and iodo analogues are not isostructural, adopting different packing arrangements despite the similar catemeric motif. mdpi.com
In the crystal structure of 4-fluoro-1H-pyrazole, two unique molecules in the asymmetric unit link to form these one-dimensional chains. nih.govnih.gov The packing is further influenced by π–π and C–H···π interactions. researchgate.net For 4-iodo-1H-pyrazole, the formation of a catemeric structure is also observed. mdpi.com The tendency to form a catemer versus a trimer has been correlated with the calculated dipole moment of the molecule. researchgate.net
The presence of both a fluorine and an iodine atom on the pyrazole ring of this compound introduces multiple sites for specific intermolecular interactions. The iodine atom, with its electropositive σ-hole, is a strong halogen bond donor, capable of forming directional I···N or I···O interactions, which are increasingly utilized in the rational design of co-crystals. mdpi.comnih.gov Halogen bonding has been shown to be a robust tool in assembling new solid-state architectures, with the strength of the interaction increasing with the polarizability of the halogen (I > Br > Cl > F). mdpi.com This makes the iodo-substituted pyrazole a particularly valuable component for crystal engineering, enabling the construction of complex, multi-component crystalline solids.
| Compound | Halogen Substituent | Primary Supramolecular Motif | Isostructural With | Reference |
|---|---|---|---|---|
| 4-Fluoro-1H-pyrazole | Fluorine | Catemer (1D Chain) | - | nih.govmdpi.com |
| 4-Chloro-1H-pyrazole | Chlorine | Trimer (Cyclic) | 4-Bromo-1H-pyrazole | mdpi.com |
| 4-Bromo-1H-pyrazole | Bromine | Trimer (Cyclic) | 4-Chloro-1H-pyrazole | mdpi.com |
| 4-Iodo-1H-pyrazole | Iodine | Catemer (1D Chain) | - | mdpi.com |
Utilization in Materials Science and Organic Electronics
The unique electronic properties conferred by the pyrazole ring, combined with the specific effects of halogen substitution, make this compound a compound of interest for materials science applications, particularly in the field of organic electronics.
Development as Ligands for Metal Complexes
Pyrazoles and their deprotonated form, pyrazolates, are exceptionally versatile ligands in coordination chemistry. researchgate.net The pyrazole ring contains two adjacent nitrogen atoms: a pyrrole-like N1, which can be deprotonated to form an anionic ligand, and a pyridine-like N2, which acts as a Lewis base. mdpi.com This allows pyrazoles to coordinate to metal centers as neutral monodentate ligands or, more commonly, as anionic bridging (exo-bidentate) ligands that link two metal centers. uninsubria.it
The electronic properties of the pyrazole ligand can be finely tuned through substitution on the carbon backbone. In this compound, the strongly electronegative fluorine atom acts as an electron-withdrawing group, which can influence the basicity of the nitrogen atoms and the stability of the resulting metal complexes. The iodine atom can also participate in secondary interactions within the coordination sphere. Pyrazole-based ligands have been used to construct a vast array of coordination complexes and metal-organic frameworks (MOFs) with interesting magnetic and electrical properties. acs.orgnih.govmdpi.com The specific geometry of these ligands plays a crucial role in determining the final structure and spin state of the metal centers. nih.gov While specific complexes of this compound are not extensively documented, its structure suggests it could be a valuable building block for creating novel polynuclear metal systems with tailored electronic and steric properties.
Role in Organic Semiconductors and Light-Emitting Diodes (LEDs)
Pyrazole derivatives have emerged as promising materials for organic electronic devices. Their rigid aromatic structure provides good thermal stability, and their electronic properties can be tailored for specific functions. Fused pyrazole scaffolds, such as 1H-pyrazolo[3,4-b]quinolines, have been investigated as emitters in Organic Light-Emitting Diodes (OLEDs). mdpi.comresearchgate.net The introduction of trifluoromethyl (CF₃) groups, which are strongly electron-withdrawing like fluorine, has been shown to be an effective strategy for developing materials for electroluminescent applications. mdpi.comresearchgate.net
While simple, non-fused pyrazoles are less common as the primary emissive component, they can be incorporated into larger molecular designs for OLEDs. For instance, carbazole-imidazole derivatives are used to create deep-blue emitters, where the different heterocyclic units serve as donor and acceptor moieties. nih.govmdpi.com The wide band-gap of these materials is crucial for achieving blue emission. nih.gov this compound, with its electron-withdrawing fluorine and polarizable iodine, could serve as a unique building block for new host or emitter materials. The halogen substituents would be expected to modulate the HOMO and LUMO energy levels, which is a critical factor in designing efficient OLEDs and other organic semiconductor devices.
Potential for Fluorescent and Conductive Materials
The pyrazole scaffold is a core component of many fluorescent molecules. nih.gov Pyrazole and pyrazoline derivatives have been developed as fluorescent sensors that exhibit a "turn-on" response in the presence of specific metal cations like Zn²⁺, Cd²⁺, and Fe³⁺. nih.gov The fluorescence properties, including quantum yield and emission wavelength, are highly dependent on the substituents attached to the heterocyclic core.
The introduction of a heavy atom like iodine into a fluorophore can have a profound impact on its photophysical properties. The "heavy-atom effect" is known to enhance intersystem crossing from the singlet excited state to the triplet state, which can quench fluorescence but promote phosphorescence. This could make this compound or its derivatives interesting candidates for phosphorescent materials, which are highly valuable for achieving high-efficiency OLEDs.
Furthermore, pyrazole-based materials have shown potential in conductive applications. Metal-organic frameworks (MOFs) constructed with pyrazole-based ligands have been shown to exhibit significant proton conductivity, a key property for applications in proton exchange membrane fuel cells. acs.org The ability of pyrazoles to form ordered, hydrogen-bonded networks and to coordinate with metal ions provides a pathway to designing novel solid-state conductive materials.
Precursors for the Synthesis of Complex Heterocyclic Scaffolds and Chemical Building Blocks
One of the most significant applications of this compound is its role as a versatile intermediate in organic synthesis. The presence of two different halogen atoms at specific positions on the pyrazole ring allows for selective, stepwise functionalization, making it a powerful building block for constructing more complex heterocyclic molecules. nih.gov
The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in transition metal-catalyzed cross-coupling reactions. This reactivity difference enables the selective transformation of the iodo group while leaving the fluoro group intact. Iodo-pyrazoles are excellent substrates for a variety of palladium- and copper-catalyzed reactions, including Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and C-O/C-N coupling reactions. nih.govnih.govsemanticscholar.org
For example, 4-iodopyrazoles can be coupled with various alcohols using a CuI catalyst to form 4-alkoxypyrazoles. nih.gov Similarly, palladium catalysts facilitate the coupling of iodinated or stannylated fluoropyrazoles with aryl halides to produce complex 5-aryl-4-fluoropyrazoles. researchgate.net This synthetic utility allows for the rapid assembly of highly substituted pyrazole cores, which are privileged scaffolds in medicinal chemistry and agrochemistry. nih.gov The ability to introduce an iodine atom regioselectively onto the pyrazole ring is a key step in these synthetic strategies. rsc.org
| Precursor Type | Reaction Type | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| 4-Iodopyrazole (B32481) | C-O Coupling | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | 4-Alkoxypyrazole | nih.gov |
| 4-Iodopyrazole | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 4-Arylpyrazole | nih.gov |
| 4-Iodopyrazole | Sonogashira Coupling | Pd Catalyst | 4-Alkynylpyrazole | nih.gov |
| 5-Tributylstannyl-4-fluoropyrazole | Stille Coupling | Pd(PPh₃)₄ | 5-Aryl-4-fluoropyrazole | researchgate.net |
| 1-Aryl-3-CF₃-pyrazole | Iodination | NIS / TFA | 4-Iodo-1-aryl-3-CF₃-pyrazole | rsc.org |
Future Research Directions and Unexplored Avenues for 4 Fluoro 5 Iodo 1h Pyrazole
Development of Novel and Sustainable Synthetic Routes, Including Flow Chemistry and Photoredox Catalysis
The advancement of synthetic methodologies for 4-Fluoro-5-iodo-1H-pyrazole is paramount for its broader application. Future research should prioritize the development of efficient, sustainable, and scalable synthetic pathways.
Flow Chemistry: Continuous flow chemistry presents a powerful alternative to traditional batch processing for synthesizing pyrazole (B372694) derivatives. nih.govmdpi.comnih.gov This technology offers enhanced control over reaction parameters such as temperature and pressure, improved safety for handling hazardous reagents, and streamlined scalability. nih.govnih.gov A modular continuous flow system could be designed for the multi-step synthesis of fluorinated pyrazoles, enabling rapid access to diverse chemical structures. nih.gov The implementation of flow chemistry could significantly reduce reaction times, from hours in batch to mere minutes in a continuous reactor, while potentially increasing yields. mdpi.comgoogle.com
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the formation of complex molecules under mild conditions. acs.orgresearchgate.net This strategy can be applied to the synthesis of pyrazole derivatives through various pathways, such as formal [4+1] annulation or oxidative azolation of unactivated fluoroarenes. acs.orgrsc.org Research into photoredox-catalyzed C-H functionalization of the pyrazole core could provide a more atom-economical route to this compound, minimizing the need for pre-functionalized starting materials and harsh reagents. researchgate.netacs.org
| Synthetic Method | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability, reduced reaction times. nih.govnih.govnih.gov |
| Photoredox Catalysis | Mild reaction conditions, high efficiency, step-economy, novel reaction pathways. acs.orgrsc.orgacs.org |
Comprehensive Exploration of Structure-Reactivity Relationships and Mechanistic Details in Derivatization
A fundamental understanding of the interplay between the fluorine and iodine substituents and the pyrazole core is crucial for predicting and controlling its chemical behavior. The electronic properties of the pyrazole ring, which is a π-electron excess aromatic heterocycle, dictate its reactivity, with electrophilic substitution favoring the C4 position. researchgate.net
Future work should focus on:
Mechanistic Studies: Detailed mechanistic investigations of key derivatization reactions, such as Suzuki-Miyaura and Sonogashira cross-coupling at the C5-iodo position. nih.gov Understanding the influence of the C4-fluoro group on the kinetics and outcomes of these reactions is essential.
Computational Modeling: The use of computational chemistry, particularly density functional theory (DFT), can provide deep insights into the electronic structure, molecular properties, and reaction mechanisms of pyrazole derivatives. eurasianjournals.comeurasianjournals.com DFT calculations can model transition states and help elucidate the regioselectivity observed in functionalization reactions. eurasianjournals.com
Spectroscopic Analysis: A comparative spectroscopic analysis (e.g., NMR) of a series of 4-halogenated pyrazoles has shown that substituents can counterintuitively modulate the acidity of the pyrrole-like NH group. mdpi.com Further investigation is needed to understand how the combined presence of fluorine and iodine in this compound influences its spectroscopic properties and reactivity.
Advanced Applications in Bio-conjugation and Chemical Biology Tool Development (Beyond Direct Biological Activity)
While fluorinated pyrazoles are recognized as privileged structures in medicinal chemistry and agrochemicals, the unique substitution pattern of this compound makes it an ideal candidate for developing sophisticated chemical biology tools. nih.govnih.govacs.orgresearchgate.net Its utility can extend beyond that of a mere pharmacophore.
Potential avenues include:
Multimodal Probes: The C5-iodo group serves as a versatile handle for introducing other functionalities via cross-coupling reactions, enabling the attachment of fluorophores, affinity tags, or other reporter groups. nih.gov The C4-fluoro group can simultaneously act as a ¹⁹F NMR reporter, allowing for orthogonal detection and imaging.
Photoaffinity Labeling: The pyrazole scaffold can be derivatized with photoactivatable groups to create photoaffinity probes. These tools are invaluable for identifying the cellular targets of bioactive compounds and elucidating their mechanism of action.
Click Chemistry Integration: The introduction of functionalities compatible with "click" chemistry, such as terminal alkynes or azides, via the C5-iodo position would facilitate the straightforward conjugation of the pyrazole core to a wide range of biomolecules.
Integration into Complex Polycyclic and Fused Heterocyclic Architectures
The this compound scaffold is a valuable starting point for the synthesis of more complex, fused heterocyclic systems, which are prevalent in pharmaceuticals. nih.gov The dual functionalization allows for sequential and regioselective reactions to build intricate molecular architectures.
Future research should explore:
Intramolecular Cyclization Reactions: Utilizing the iodine at the C5 position as a handle for intramolecular cross-coupling reactions (e.g., Heck, Buchwald-Hartwig) with a substituent tethered to the N1 position can lead to the formation of pyrazolo-fused systems like pyrazolopyridines. nih.gov
Domino Reactions: Designing one-pot domino or cascade reactions that exploit the differential reactivity of the C-F and C-I bonds to rapidly construct polycyclic frameworks.
Synthesis of Novel Scaffolds: The pyrazole ring can be fused with other heterocycles, such as pyridine (B92270) or pyrimidine, to generate scaffolds like pyrazolopyridines and pyrazolopyrimidinones, which have demonstrated significant therapeutic potential. nih.govmdpi.com
Synergistic Research with Artificial Intelligence and Machine Learning for Predictive Chemistry and Materials Design
Key applications include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on existing data to develop robust QSAR models that predict the biological activity of new pyrazole derivatives, guiding the synthesis of more potent and selective compounds. nih.govnih.gov
Property Prediction: AI models can predict various physicochemical and pharmacokinetic (ADMET) properties of virtual compounds, allowing for the in silico screening of large libraries of potential derivatives before committing to costly and time-consuming synthesis. acs.orgarxiv.org
De Novo Drug Design: Generative AI models can design novel molecular structures with desired properties, potentially identifying new pyrazole-based drug candidates that would not be conceived through traditional medicinal chemistry approaches. nih.gov
| AI/ML Application | Potential Impact on this compound Research |
| QSAR Modeling | Predicts biological activity to guide the design of more potent analogues. nih.govnih.gov |
| ADMET Prediction | Enables early-stage virtual screening for favorable drug-like properties. acs.orgarxiv.org |
| Generative Models | Designs novel molecules with optimized therapeutic profiles. nih.gov |
Addressing Current Gaps in the Understanding of this compound Chemical Behavior and Potential
Despite its potential, a comprehensive understanding of the fundamental chemical behavior of this compound is still lacking. Addressing these knowledge gaps is crucial for its full exploitation.
Future studies should investigate:
Tautomerism: A thorough investigation of the tautomeric preferences of N-unsubstituted this compound is needed. Tautomerism can significantly influence the molecule's reactivity, biological activity, and supramolecular interactions, and understanding these preferences is key to predicting its behavior. mdpi.comresearchgate.net
Supramolecular Chemistry: The crystal structures of 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole reveal different hydrogen-bonding motifs (catemers) compared to their chloro and bromo counterparts (trimers). mdpi.comnih.govresearchgate.netnih.gov Investigating the crystal structure and supramolecular chemistry of the dual-substituted this compound is essential to understand its solid-state properties and potential for crystal engineering.
Halogen Bonding: The iodine atom at the C5 position is a potential halogen bond donor. A systematic study of its halogen bonding capabilities could open new avenues in materials science and medicinal chemistry, where this non-covalent interaction is increasingly recognized for its importance in molecular recognition and self-assembly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
